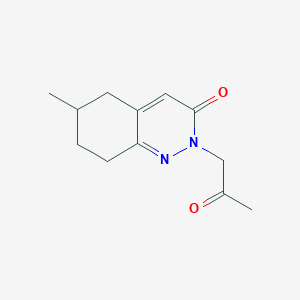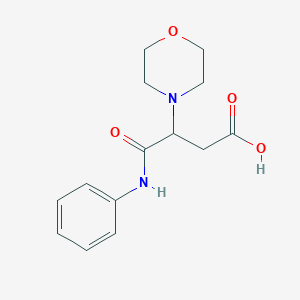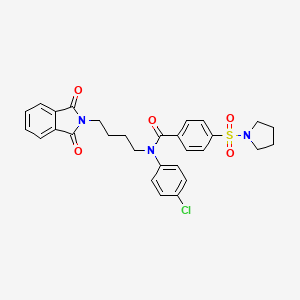
6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one” is a chemical compound with the CAS Number: 412018-59-8 . It has a molecular weight of 166.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H10N2O2/c1-6-3-4-8(12)10(9-6)5-7(2)11/h3-4,9H,1,5H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one” are not available, related compounds such as 2-amino-6-(1H-benzo[d]imidazol-2-ylthio)-chromenes have been studied. These compounds have been found to undergo reactions such as the addition of diethylmalonate to conjugated ketones in the presence of NaOEt in abs EtOH, followed by hydrolysis of the ester in a solution of NaOH and subsequent decarboxylation .Physical And Chemical Properties Analysis
The compound “6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a solid . It has a molecular weight of 166.18 .Scientific Research Applications
Tandem One-Pot Synthesis
This compound is involved in the synthesis of 2-arylcinnolin-6(2H)-one derivatives via tandem annulation. The synthesis utilizes sustainable ultrasound and microwave platforms, indicating its relevance in green chemistry and the development of efficient synthetic methodologies (Al-Matar et al., 2018).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. The study found that certain derivatives exhibit antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Refaat et al., 2004).
Mosquito Larvicidal Activity
Compounds structurally related to "6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one" have been synthesized and tested for their mosquito larvicidal activity. This research highlights the compound's potential in contributing to the development of new insecticides (Rajanarendar et al., 2010).
Chemical and Structural Analysis
The compound and its derivatives are also subjects of chemical and structural analysis to understand their properties better. This includes studies on their synthesis, spectroscopic investigation, crystal structure analysis, and quantum chemical studies to explore their potential biological activities and applications in various fields, including pharmacology and material science (Bargavi et al., 2021).
Sensing Properties
Isomers related to "6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one" have been studied for their fluorescence sensing properties. These studies are crucial for developing new sensors for metals and other important analytes, demonstrating the compound's utility in analytical chemistry (Hazra et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6-methyl-2-(2-oxopropyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-3-4-11-10(5-8)6-12(16)14(13-11)7-9(2)15/h6,8H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZPVYXZBWJEGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2365020.png)
![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)


![2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2365031.png)
![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2365032.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2365033.png)

![N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2365035.png)
![2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2365036.png)
![(3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365037.png)

